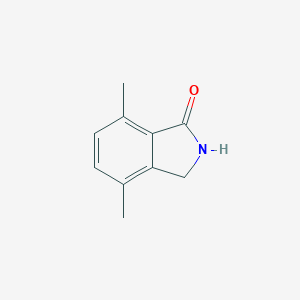

4,7-Dimethylisoindolin-1-one

Description

Properties

IUPAC Name |

4,7-dimethyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-3-4-7(2)9-8(6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOZTHQBMVYIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554128 | |

| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110568-66-6 | |

| Record name | 2,3-Dihydro-4,7-dimethyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110568-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential of 4,7-Dimethylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolin-1-one core is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific derivative, 4,7-Dimethylisoindolin-1-one, providing a comprehensive overview of its chemical properties, plausible synthetic routes, and analytical characterization. By synthesizing data from analogous structures and established chemical principles, this document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds. We delve into the rationale behind synthetic strategies, predict spectroscopic signatures, and discuss the reactivity and vast potential of this molecular architecture in modern drug discovery.

Molecular Structure and Physicochemical Properties

4,7-Dimethylisoindolin-1-one is a bicyclic aromatic lactam. The core structure consists of a benzene ring fused to a γ-lactam ring. The dimethyl substitution on the aromatic ring at positions 4 and 7 distinguishes it from the parent compound, phthalimidine (isoindolin-1-one).[2] While this specific derivative is not widely cataloged, its properties can be reliably inferred from the parent scaffold and general chemical principles.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property | Value | Source / Rationale |

| IUPAC Name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | Standard Nomenclature |

| Molecular Formula | C₁₀H₁₁NO | - |

| Molecular Weight | 161.20 g/mol | Calculated |

| CAS Number | Not readily available in public databases. | - |

| Canonical SMILES | CC1=CC=C(C2=C1C(=O)NC2)C | - |

| Appearance | Predicted to be a white to off-white solid. | Based on analogous isoindolinones.[3] |

| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) and poorly soluble in water. | Based on its aromatic and lactam structure.[4] |

| Melting Point | Predicted to be in the range of 140-160 °C. | Analogy to substituted aromatic compounds. |

Synthesis and Reaction Mechanisms

The synthesis of the isoindolin-1-one core is a well-trodden path in organic chemistry, with numerous methodologies developed.[5][6] These often involve the cyclization of an ortho-substituted benzamide or a related precursor. For 4,7-Dimethylisoindolin-1-one, a plausible and robust approach involves a base-promoted cascade reaction starting from 2-acylbenzonitrile, a strategy noted for its efficiency and use of mild conditions.[7]

The rationale for this approach is the high reactivity of the ortho-carbonyl and nitrile groups, which, under basic conditions, can undergo an intramolecular cyclization to form the stable five-membered lactam ring.

Experimental Protocol: Base-Promoted Synthesis

This protocol is adapted from established procedures for similar isoindolin-1-ones.[7]

-

Preparation: To a flame-dried round-bottom flask, add 2-acetyl-3,6-dimethylbenzonitrile (1.0 equiv).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.2 equiv) as the base. The choice of a mild, inexpensive base like K₂CO₃ makes this process environmentally benign and cost-effective.[7]

-

Solvent: Add anhydrous acetonitrile (CH₃CN) to the flask to achieve a concentration of approximately 0.4-0.5 M. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

-

Reaction: Heat the reaction mixture to 50 °C in an oil bath and stir vigorously. The elevated temperature provides the necessary activation energy for the intramolecular cyclization.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: After cooling to room temperature, concentrate the mixture in vacuo. Resuspend the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4,7-Dimethylisoindolin-1-one.

Analytical Characterization

A robust analytical workflow is critical to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and known values for analogous compounds.[8][9][10]

Table 2: Predicted Spectroscopic Signatures for 4,7-Dimethylisoindolin-1-one

| Technique | Predicted Data | Rationale / Interpretation |

| ¹H NMR | δ 7.0-7.2 (m, 2H, Ar-H), δ ~8.5 (br s, 1H, NH), δ 4.4 (s, 2H, CH₂), δ 2.3-2.5 (s, 6H, 2 x CH₃) | Aromatic protons on the substituted ring. The lactam N-H proton is typically broad and downfield. The benzylic CH₂ protons appear as a singlet. The two methyl groups are expected to be singlets with slightly different chemical shifts. |

| ¹³C NMR | δ ~170 (C=O), δ 125-145 (aromatic C), δ ~45 (CH₂), δ ~20 (CH₃) | The carbonyl carbon of the γ-lactam is characteristically downfield. Aromatic carbons appear in their typical range. The aliphatic methylene and methyl carbons appear upfield. |

| FT-IR (cm⁻¹) | 3200-3300 (N-H stretch), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1680-1700 (C=O amide I band), 1600-1620 (C=C aromatic stretch) | These frequencies are characteristic of the key functional groups: the secondary amide (lactam) and the substituted aromatic ring. The C=O stretch is a particularly strong and diagnostic peak. |

| HRMS (ESI) | m/z: 162.0919 [M+H]⁺, 184.0738 [M+Na]⁺ | High-resolution mass spectrometry would confirm the elemental composition (C₁₀H₁₁NO). |

Reactivity and Applications in Drug Development

The isoindolin-1-one scaffold is not merely a synthetic curiosity; it is a cornerstone in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[6]

Chemical Reactivity

The key points of reactivity are the lactam moiety and the aromatic ring.

-

N-H Acidity: The proton on the lactam nitrogen is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce diverse substituents.

-

Lactam Carbonyl: The carbonyl group can undergo nucleophilic attack, though it is less reactive than a ketone due to resonance stabilization from the nitrogen lone pair.

-

Aromatic Ring: The dimethyl-substituted benzene ring is activated towards electrophilic aromatic substitution, although the positions are sterically influenced by the existing methyl groups and the fused ring.

Significance in Drug Discovery

The rigid, planar structure of the isoindolin-1-one core provides a stable platform for orienting functional groups in three-dimensional space to optimize interactions with protein binding sites. This has led to its incorporation into drugs with a wide range of activities:

-

Anticancer Activity: Many isoindolin-1-one derivatives show potent anticancer effects.[11][12] They have been investigated as inhibitors of crucial enzymes like carbonic anhydrases and various kinases involved in cell cycle regulation.

-

Anti-inflammatory and Immunomodulatory: The most famous examples are thalidomide and its analogs (lenalidomide, pomalidomide), which are potent immunomodulators used in treating multiple myeloma. The isoindolin-1-one core is essential for their biological activity.

-

CNS and Other Activities: The scaffold has been explored for developing antipsychotics, antihypertensives, and analgesics, demonstrating its remarkable versatility.[12][13]

The 4,7-dimethyl substitution pattern of the titular compound offers a unique lipophilic and steric profile compared to other derivatives, which could be exploited to achieve novel target selectivity or improved pharmacokinetic properties.

Safety and Handling

While specific toxicity data for 4,7-Dimethylisoindolin-1-one is unavailable, it is prudent to handle it as a potentially hazardous substance based on the profiles of related chemical classes.

-

General Handling: Work in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Conclusion

4,7-Dimethylisoindolin-1-one represents an intriguing yet underexplored member of the pharmacologically vital isoindolin-1-one family. This guide provides a comprehensive, albeit predictive, framework of its core chemical properties. We have outlined a reliable synthetic strategy, proposed a robust analytical workflow for its characterization, and situated the molecule within the broader context of its potential in drug discovery. The true value of this compound will be realized through its synthesis and subsequent biological evaluation, for which this document provides the essential scientific foundation.

References

- ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives.

-

Gümüş, M., Çetinkaya, Y., Atasever, A., Karataş, A., Alp, E., Beydemir, Ş., & Ceylan, M. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12035–12046. [Link]

- Supporting Information. (n.d.). Knowledge UChicago.

-

Çalışkan, B., Kurt, B., Çetinkaya, Y., Atasever, A., Karataş, A., Alp, E., Beydemir, Ş., & Ceylan, M. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

- ResearchGate. (n.d.). Some biologically active isoindolinone derivatives.

- Krasilnikova, A. A., Eltsov, O. S., Gornostaev, G. A., & Larionov, V. B. (2025). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceutical Chemistry Journal, 58(10), 1-7.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Supplementary Information File. (n.d.).

- PubChem. (n.d.). 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-.

- Spectroscopic and analytical data for isoindolinone derivatives. (n.d.). Royal Society of Chemistry.

-

Chen, Y.-A., Chen, Y.-C., Chen, C.-W., & Liu, Y.-H. (2022). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 87(15), 10186–10191. [Link]

-

Yue, D., Yao, T., & Larock, R. C. (2005). Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]

- Chand, M., et al. (2013). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. The Journal of Organic Chemistry, 78(15), 7357–7366.

- PubChem. (n.d.). Phthalimidine.

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

- Tan, Y. Q., et al. (2020).

- CymitQuimica. (n.d.). CAS 5621-17-0: 4,7-Dimethyl-1H-indole.

- NIST. (n.d.). 4,7-dimethyl-1H-indole. NIST Chemistry WebBook.

- Al-Hadedi, A. A. M., et al. (2022).

- ResearchGate. (n.d.). Synthesis of isoindolin-1-ones via CuI-catalyzed one-pot....

- Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (2021). IRIS.

- ResearchGate. (n.d.). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions.

- PubChem. (n.d.). Isoindoline.

- Cheméo. (n.d.). 4,7-Dimethyl-1-tetralone - Chemical & Physical Properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phthalimidine | C8H7NO | CID 10199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. CAS 5621-17-0: 4,7-Dimethyl-1H-indole | CymitQuimica [cymitquimica.com]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. iris.unisa.it [iris.unisa.it]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidaion of 4,7-Dimethylisoindolin-1-one

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 4,7-dimethylisoindolin-1-one, a novel heterocyclic compound with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a robust framework for the systematic identification and characterization of similar small molecules. By integrating advanced analytical techniques with proven field insights, this guide emphasizes a self-validating system of protocols to ensure scientific integrity and trustworthiness.

Introduction: The Importance of Isoindolinones and the Rationale for Structural Analysis

Isoindolinones are a significant class of nitrogen-containing heterocyclic compounds frequently found in natural products and synthetic molecules with a wide range of biological activities.[1][2][3][4] Their diverse pharmacological profiles, including anti-inflammatory, anticancer, and neuroprotective properties, make them attractive scaffolds in drug design.[4] The precise determination of their molecular structure is a critical first step in understanding their structure-activity relationships (SAR) and mechanism of action. This guide will use 4,7-dimethylisoindolin-1-one as a case study to illustrate a multi-pronged analytical approach for unambiguous structure elucidation.

Part 1: Initial Characterization and Hypothesis Generation

The initial phase of structure elucidation focuses on gathering fundamental data to propose a putative structure. This involves a combination of mass spectrometry to determine the molecular formula and preliminary nuclear magnetic resonance (NMR) spectroscopy to identify key functional groups and the overall molecular framework.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecular ion, which is crucial for determining the elemental composition and molecular formula of the compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the purified 4,7-dimethylisoindolin-1-one in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[5]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

-

Data Analysis: Identify the [M+H]⁺ peak and use the exact mass to calculate the elemental composition using the instrument's software.

Expected Data:

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Calculated Exact Mass | 161.0841 |

| Observed [M+H]⁺ | 162.0919 |

1D NMR Spectroscopy: ¹H and ¹³C NMR

Rationale: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[6][7]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5][8]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[5]

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Data Analysis: Analyze chemical shifts, integration values (for ¹H), and multiplicities to propose a basic structure.

Hypothetical ¹H and ¹³C NMR Data for 4,7-Dimethylisoindolin-1-one (in CDCl₃):

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-5 | 7.28 | d, J = 7.6 Hz | 1H | Ar-H |

| H-6 | 7.10 | d, J = 7.6 Hz | 1H | Ar-H |

| CH₂ (C3) | 4.45 | s | 2H | CH₂ |

| CH₃ (C7) | 2.45 | s | 3H | Ar-CH₃ |

| CH₃ (C4) | 2.38 | s | 3H | Ar-CH₃ |

| NH | 8.50 | br s | 1H | NH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O (C1) | 168.5 | Carbonyl C |

| C-7a | 142.1 | Quaternary Ar-C |

| C-4 | 138.2 | Quaternary Ar-C |

| C-7 | 135.9 | Quaternary Ar-C |

| C-3a | 131.5 | Quaternary Ar-C |

| C-6 | 129.8 | Ar-CH |

| C-5 | 123.5 | Ar-CH |

| C-3 | 45.7 | CH₂ |

| C-CH₃ (C7) | 21.2 | Methyl C |

| C-CH₃ (C4) | 18.9 | Methyl C |

Part 2: 2D NMR Spectroscopy for Definitive Structure Confirmation

Two-dimensional NMR experiments are indispensable for establishing connectivity between atoms and confirming the proposed structure.[9][10]

Homonuclear Correlation Spectroscopy (COSY)

Rationale: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11][12] This helps to establish proton-proton spin systems.

Experimental Workflow:

Caption: COSY workflow for identifying proton spin systems.

Expected Correlations: A cross-peak between the aromatic protons at δ 7.28 and δ 7.10 would confirm their ortho relationship on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC)

Rationale: The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[11][13] This is crucial for assigning carbon resonances.

Experimental Workflow:

Caption: HSQC workflow for one-bond C-H correlation.

Expected Correlations:

-

δ 7.28 (¹H) with δ 123.5 (¹³C)

-

δ 7.10 (¹H) with δ 129.8 (¹³C)

-

δ 4.45 (¹H) with δ 45.7 (¹³C)

-

δ 2.45 (¹H) with δ 21.2 (¹³C)

-

δ 2.38 (¹H) with δ 18.9 (¹³C)

Heteronuclear Multiple Bond Correlation (HMBC)

Rationale: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[11][13] This is vital for connecting different fragments of the molecule and identifying quaternary carbons.

Experimental Workflow:

Caption: HMBC workflow for assembling the molecular skeleton.

Key Expected HMBC Correlations for 4,7-Dimethylisoindolin-1-one:

| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Inference |

| CH₂ (4.45) | C=O (168.5), C-3a (131.5), C-4 (138.2) | Confirms the position of the methylene group adjacent to the carbonyl and the aromatic ring. |

| CH₃ (2.45) | C-7 (135.9), C-7a (142.1), C-6 (129.8) | Places this methyl group at position 7. |

| CH₃ (2.38) | C-4 (138.2), C-3a (131.5), C-5 (123.5) | Places this methyl group at position 4. |

| H-5 (7.28) | C-7 (135.9), C-3a (131.5), C-4-CH₃ (18.9) | Confirms the connectivity of the aromatic ring. |

| H-6 (7.10) | C-7a (142.1), C-4 (138.2), C-7-CH₃ (21.2) | Confirms the connectivity of the aromatic ring. |

Part 3: Mass Spectrometry Fragmentation Analysis

Rationale: Electron Ionization Mass Spectrometry (EI-MS) can provide structural information through characteristic fragmentation patterns.[14][15][16]

Experimental Protocol:

-

Instrumentation: Use a mass spectrometer with an EI source.

-

Data Acquisition: Introduce the sample and acquire the mass spectrum.

-

Data Analysis: Analyze the fragmentation pattern to support the proposed structure.

Hypothetical Fragmentation Pattern:

| m/z | Proposed Fragment | Loss |

| 161 | [M]⁺ | - |

| 146 | [M - CH₃]⁺ | Loss of a methyl group |

| 132 | [M - CO]⁺ | Loss of carbon monoxide |

| 118 | [M - HNCO]⁺ | Loss of isocyanic acid |

Part 4: Definitive Structural Confirmation by X-ray Crystallography

Rationale: Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule, serving as the gold standard for structural elucidation.[17][18]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of 4,7-dimethylisoindolin-1-one suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the phase problem and refine the crystal structure using specialized software.

The resulting crystal structure would provide precise bond lengths, bond angles, and the overall conformation of the molecule, offering unequivocal proof of the structure elucidated by spectroscopic methods.

Conclusion

The structural elucidation of 4,7-dimethylisoindolin-1-one is systematically achieved through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. High-resolution mass spectrometry establishes the molecular formula. ¹H and ¹³C NMR provide the initial framework, which is then definitively assembled using COSY, HSQC, and HMBC experiments. Fragmentation analysis by mass spectrometry offers further corroboration. For absolute confirmation, single-crystal X-ray crystallography remains the ultimate technique. This integrated approach ensures a high degree of confidence in the assigned structure, a critical foundation for any subsequent research and development activities.

References

-

Britannica, T. Editors of Encyclopaedia (2023, November 27). Magnetic resonance spectrometry. In Encyclopedia Britannica. [Link]

-

Carneiro, C., & de Fátima, A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern Magnetic Resonance. Springer, Berlin, Heidelberg. [Link]

-

Palombi, L., Di Mola, A., & Massa, A. (2014). Spectroscopic and analytical data for isoindolinone derivatives. New Journal of Chemistry, 38(10), 4862-4869. [Link]

-

Onofrei, D. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

-

Elyashberg, M. E., Williams, A. J., & Blinov, K. A. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(3), 847–855. [Link]

-

Köring, A. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

-

Li, H., Li, W., & Chan, T. H. (2019). Chirality Sensing of N-Heterocycles via 19F NMR. ACS omega, 4(4), 7146–7152. [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

-

Liang, C., Gu, L., Yang, Y., & Chen, X. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. [Link]

-

El-Sayed, M. A., El-Sattar, N. E. A., & Al-Qurashi, A. L. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. Journal of Molecular Structure, 1252, 132145. [Link]

-

Al-Romaigh, H. A., El-Sayed, M. A., & Al-Qurashi, A. L. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26435–26444. [Link]

-

MRRC. (2021, July 25). Structure Elucidation Notes. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

Bolotin, D. S., Demakova, M. V., & Novikov, A. S. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16641. [Link]

-

NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Structure of isoindolinone derivatives i (i: compounds from 1 to 11). [Link]

-

Akocak, S., Keles, T., & Büyükgüzel, E. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202301826. [Link]

-

Al-Romaigh, H. A., El-Sayed, M. A., & Al-Qurashi, A. L. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26435–26444. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates. [Link]

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]

-

Royal Society of Chemistry. (2014). A Cu-catalysed synthesis of Substituted 3-Methyleneisoindolin-1-one. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]

-

ResearchGate. (2000). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

National Institutes of Health. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. rsc.org [rsc.org]

- 6. Magnetic resonance spectrometry | chemistry | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,7-Dimethylisoindolin-1-one

Introduction

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1] Its rigid, bicyclic structure provides a valuable template for the development of therapeutics targeting various biological pathways. The specific substitution pattern of methyl groups at the 4- and 7-positions on the aromatic ring of 4,7-Dimethylisoindolin-1-one influences its electronic properties, lipophilicity, and steric profile, which in turn can modulate its pharmacological activity.

Accurate structural elucidation is the bedrock of drug discovery and development. This guide provides a comprehensive overview of the expected spectroscopic signature of 4,7-Dimethylisoindolin-1-one using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will present the predicted data, outline a robust experimental protocol for data acquisition, and offer an in-depth interpretation correlating the spectral features to the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For 4,7-Dimethylisoindolin-1-one, ¹H and ¹³C NMR will provide definitive information on the placement of the methyl groups and the connectivity of the entire structure.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons, the methylene protons of the five-membered ring, the amide proton, and the two methyl groups.

Table 1: Predicted ¹H NMR Data for 4,7-Dimethylisoindolin-1-one (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | br s | 1H | NH |

| ~7.15 | d, J ≈ 7.5 Hz | 1H | ArH (H-6) |

| ~7.00 | d, J ≈ 7.5 Hz | 1H | ArH (H-5) |

| ~4.40 | s | 2H | CH₂ |

| ~2.45 | s | 3H | Ar-CH₃ (C7-CH₃) |

| ~2.35 | s | 3H | Ar-CH₃ (C4-CH₃) |

Note: Data is predicted. Chemical shifts and coupling constants are estimates and may vary in an experimental setting.

¹H NMR Data Interpretation

The interpretation of the ¹H NMR spectrum allows for a piece-by-piece assembly of the molecular structure.

Caption: Correlation of predicted ¹H NMR signals to protons in 4,7-Dimethylisoindolin-1-one.

-

Aromatic Region (δ 7.00-7.20 ppm): The two aromatic protons, H-5 and H-6, are expected to appear as a pair of doublets due to ortho-coupling (J ≈ 7.5 Hz). The deshielding effect of the adjacent carbonyl group and the electronic effects of the methyl groups will influence their precise chemical shifts.

-

Amide Proton (δ 7.5-8.0 ppm): The N-H proton of the lactam is anticipated to be a broad singlet, a characteristic feature of exchangeable protons. Its chemical shift can be highly dependent on solvent and concentration.

-

Methylene Protons (δ ~4.40 ppm): The two protons on C-3 (the benzylic position) are chemically equivalent and are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

-

Methyl Protons (δ ~2.35 and ~2.45 ppm): The two methyl groups are in different chemical environments and should appear as two distinct singlets, each integrating to three protons. The C7-methyl is adjacent to the nitrogen-bearing quaternary carbon, while the C4-methyl is flanked by a proton-bearing carbon and the carbonyl-bearing quaternary carbon, leading to slightly different shielding environments.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will confirm the carbon count and provide information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 4,7-Dimethylisoindolin-1-one (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170.0 | Quaternary | C =O (C1) |

| ~142.0 | Quaternary | Ar-C (C7a) |

| ~138.0 | Quaternary | Ar-C (C4) |

| ~135.0 | Quaternary | Ar-C (C7) |

| ~130.0 | Quaternary | Ar-C (C3a) |

| ~128.5 | Methine | Ar-C H (C6) |

| ~123.0 | Methine | Ar-C H (C5) |

| ~45.0 | Methylene | C H₂ (C3) |

| ~19.0 | Methyl | Ar-C H₃ (C7-CH₃) |

| ~18.0 | Methyl | Ar-C H₃ (C4-CH₃) |

Note: Data is predicted. Chemical shifts are estimates.

¹³C NMR Data Interpretation

The predicted ¹³C NMR spectrum is consistent with the ten unique carbon atoms in the structure.

Caption: Correlation of predicted ¹³C NMR signals to carbons in 4,7-Dimethylisoindolin-1-one.

-

Carbonyl Carbon (δ ~170.0 ppm): The lactam carbonyl carbon is the most deshielded, appearing far downfield as expected.

-

Aromatic Carbons (δ ~123-142 ppm): Six distinct signals are predicted for the aromatic ring: four for the quaternary carbons (C3a, C4, C7, C7a) and two for the protonated carbons (C5, C6). The specific shifts are influenced by the substitution pattern.

-

Methylene Carbon (δ ~45.0 ppm): The sp³-hybridized C-3 carbon appears in the typical aliphatic region.

-

Methyl Carbons (δ ~18-19 ppm): The two methyl carbons are found in the upfield region, consistent with sp³-hybridized carbons in a relatively shielded environment.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 4,7-Dimethylisoindolin-1-one sample. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Use the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm) as the primary internal reference for ¹H NMR. For ¹³C NMR, the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) is used for referencing.[2]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3] The instrument should be properly tuned and shimmed for the specific sample to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would further confirm the connectivity across multiple bonds.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule. For 4,7-Dimethylisoindolin-1-one, it will primarily confirm the presence of the N-H bond and the lactam carbonyl group.

Table 3: Predicted IR Absorption Frequencies for 4,7-Dimethylisoindolin-1-one

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3200 | Medium, Sharp | N-H Stretch | Secondary Amide (Lactam) |

| ~3050 | Weak | C-H Stretch | Aromatic |

| ~2950 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1680 | Strong, Sharp | C=O Stretch | γ-Lactam Carbonyl |

| ~1610, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

Note: Data is predicted. Frequencies are estimates and can be influenced by the physical state of the sample (e.g., solid vs. solution).

IR Spectrum Interpretation

Caption: Key functional groups and their expected IR absorption frequencies.

-

N-H Stretch (~3200 cm⁻¹): A sharp to moderately broad peak in this region is a clear indicator of the N-H bond in the secondary amide (lactam) ring.

-

C=O Stretch (~1680 cm⁻¹): The most intense and characteristic peak in the spectrum will be the carbonyl stretch. For a five-membered lactam (γ-lactam), this absorption is typically found at a higher frequency than in a linear secondary amide, usually in the 1670-1700 cm⁻¹ range.

-

C-H Stretches (~2950-3050 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl and methylene groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount (~1 mg) of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solid (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract the spectrum of air (CO₂, H₂O) from the final sample spectrum.

-

Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare their frequencies (in cm⁻¹) to known correlation charts to confirm the presence of the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.

Predicted Mass Spectrometry Data

Table 4: Predicted MS Data for 4,7-Dimethylisoindolin-1-one

| m/z (mass-to-charge) | Ion | Comments |

| 161.08 | [M]⁺˙ | Molecular Ion (Calculated Exact Mass: 161.0841) |

| 160.08 | [M-H]⁺ | Loss of a hydrogen radical |

| 146.06 | [M-CH₃]⁺ | Loss of a methyl radical |

| 132.07 | [M-CHO]⁺ | Loss of a formyl radical |

| 118.06 | [M-C₂H₃O]⁺ | Loss of an acetyl radical |

Note: Data is predicted. The relative intensities of fragment ions will depend on the ionization technique and energy.

MS Interpretation and Fragmentation Pathway

The molecular ion peak ([M]⁺˙) is expected at m/z 161, corresponding to the molecular weight of C₁₀H₁₁NO. High-resolution mass spectrometry (HRMS) would confirm the elemental composition to be C₁₀H₁₁NO by providing a highly accurate mass measurement.

Caption: Plausible fragmentation pathways for 4,7-Dimethylisoindolin-1-one.

-

[M-CH₃]⁺ (m/z 146): Loss of one of the methyl groups is a likely fragmentation pathway, leading to a prominent peak at m/z 146.

-

Loss of CO (m/z 133): The carbonyl group can be lost as a neutral carbon monoxide molecule, a common fragmentation for cyclic ketones and amides, which would yield a fragment at m/z 133.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides rich fragmentation patterns useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds. It typically yields a strong protonated molecule peak ([M+H]⁺ at m/z 162) with less fragmentation.

-

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement to confirm the elemental composition.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To further validate the structure, perform a tandem MS experiment. Isolate the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum that can be matched to the proposed structure.

Conclusion

This technical guide provides a comprehensive roadmap for the spectroscopic characterization of 4,7-Dimethylisoindolin-1-one. By leveraging the complementary information from NMR, IR, and MS, researchers can achieve unambiguous structure determination. The provided protocols are designed to ensure data quality and integrity. While the spectral data presented here are based on theoretical predictions, they offer a robust and reliable reference for any future synthesis and characterization of this specific isoindolinone derivative, facilitating its potential development in medicinal chemistry and materials science.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Figshare. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Phthalimidine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 3,6-DIMETHYL-ISOINDOLIN-1-ONE. Wiley. [Link]

-

Lara-Jaime, T., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]

Sources

The Isoindolinone Scaffold: A Guide to Discovery, Isolation, and Characterization of a Privileged Heterocycle

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a privileged heterocyclic scaffold found in a diverse array of natural products with significant therapeutic potential.[1][2][3][4] These alkaloids, isolated from sources ranging from endophytic fungi to marine sponges and poisonous mushrooms, exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7][8] This guide provides a comprehensive technical overview of the methodologies employed in the discovery, isolation, and structural elucidation of novel isoindolinone alkaloids. It is designed for researchers in natural products chemistry, medicinal chemistry, and drug development, offering field-proven insights into experimental design, execution, and data interpretation.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone structure has garnered immense interest in medicinal chemistry due to its presence in numerous bioactive molecules.[1][9] Its rigid, planar architecture provides a stable scaffold for diverse functionalization, leading to compounds with high-affinity interactions with various biological targets. Natural products containing this motif serve as invaluable starting points for drug discovery programs, providing validated chemical matter for optimization and development.[2]

Fungi, particularly from the genera Aspergillus, Penicillium, and Stachybotrys, are prolific producers of isoindolinone alkaloids.[10][11][12] These microorganisms, often found in unique ecological niches such as marine environments or as endophytes within plants, yield structurally complex and often chiral alkaloids with potent bioactivities.[5][6] The discovery of compounds like the thrombolytic agent SMTP-7 from Stachybotrys longispora and the cytotoxic shearinines from Penicillium janthinellum underscores the therapeutic promise held by this chemical class.[5][13][14]

This guide will deconstruct the process of bringing a novel isoindolinone alkaloid from its natural source to a fully characterized pure compound, ready for biological evaluation.

The Discovery Pipeline: From Natural Source to Crude Extract

The journey begins with the selection and cultivation of a promising microbial strain. Fungi, especially those from competitive environments like marine sediments or plant tissues, are a rich source of novel secondary metabolites.[10][15]

Fermentation and Cultivation

The production of secondary metabolites is highly dependent on cultivation conditions. The choice of media, temperature, pH, and aeration can dramatically influence the metabolic profile of the fungus.

Expert Insight: Small-scale pilot studies are crucial to optimize the production of the target alkaloids. Varying media components (e.g., Czapek-Dox, Potato Dextrose Broth) and fermentation time can lead to a significant increase in the yield of desired compounds. Monitoring the culture extract over time with a rapid analytical method like Thin Layer Chromatography (TLC) or analytical HPLC-MS can identify the optimal harvest time.

Extraction: Liberating the Alkaloids

Once fermentation is complete, the first step is to separate the biomass (mycelia) from the liquid culture (broth). Both should be extracted, as bioactive compounds can be intracellular or secreted into the medium.

Core Principle: The extraction process leverages the solubility characteristics of alkaloids. Most alkaloids are insoluble in water but soluble in organic solvents, while their protonated salts are water-soluble.[16] This property is the foundation of classical acid-base extraction protocols. A more direct and common approach for fungal extracts is exhaustive extraction with a mid-polarity organic solvent.

Field-Proven Protocol: General Solvent Extraction of Fungal Culture

-

Separation: Separate the fungal mycelia from the culture broth by vacuum filtration.

-

Mycelia Extraction:

-

Homogenize the wet mycelia in a blender with acetone or methanol to disrupt cell walls and extract intracellular metabolites.

-

Filter the homogenate and concentrate the filtrate in vacuo to remove the organic solvent, yielding an aqueous suspension.

-

Perform a liquid-liquid extraction on this suspension using a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The organic layer will contain the alkaloids.

-

-

Broth Extraction:

-

Directly perform a liquid-liquid extraction on the culture broth using an equal volume of ethyl acetate. Repeat this process 3-4 times to ensure complete extraction.

-

Causality: Ethyl acetate is an ideal solvent for this initial step. Its medium polarity allows it to capture a broad range of secondary metabolites, including isoindolinones, while leaving behind highly polar compounds like sugars and salts. It is also relatively easy to remove under vacuum.

-

-

Combine and Concentrate: Combine all organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and evaporate the solvent in vacuo to yield the crude extract. This dark, often gummy material contains the entire mixture of solvent-soluble secondary metabolites.

Isolation and Purification: The Path to a Single Molecule

The crude extract is a complex mixture requiring a multi-step chromatographic process to isolate individual compounds. The strategy is to move from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

Caption: General workflow for the isolation of isoindolinone alkaloids.

Initial Fractionation: Column Chromatography

The first step in purifying the crude extract is typically column chromatography over a normal-phase adsorbent like silica gel. This separates compounds based on polarity.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as a step gradient.

-

Mechanism: Non-polar compounds have a weak affinity for the polar silica gel and will elute first with the non-polar mobile phase. As the mobile phase polarity increases, it more effectively competes with the silica for binding to the polar compounds, causing them to elute from the column.

-

-

Fraction Collection: Collect the eluate in a series of tubes.

-

Analysis: Analyze the collected fractions by TLC to identify those containing compounds of interest. Combine fractions with similar TLC profiles.

Final Purification: High-Performance Liquid Chromatography (HPLC)

Fractions obtained from column chromatography are often still mixtures. Reversed-phase HPLC (RP-HPLC) is the gold standard for the final purification of natural products.[17][18]

Core Principle: In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more non-polar (hydrophobic) compounds are retained longer on the column.

Experimental Protocol: Preparative RP-HPLC

-

Method Development: First, develop an analytical HPLC method using a small amount of the semi-pure fraction. A common mobile phase system is a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. The acid improves peak shape for basic compounds like alkaloids.[19]

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A typical gradient might be:

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 90% B over 30 minutes.

-

-

Scaling Up: Once an effective analytical separation is achieved, scale the method up to a preparative column, which has a larger diameter and can handle a higher sample load.

-

Detection & Collection: Use a Diode Array Detector (DAD) or UV detector to monitor the column eluate. Collect the peaks corresponding to the target compounds as they elute.

-

Purity Check: Re-inject a small amount of the collected pure compound into an analytical HPLC system to confirm its purity (>95% is typically desired for structural elucidation and bioassay).

| Parameter | Typical Value/Condition | Rationale |

| Stationary Phase | C18-bonded Silica (5 or 10 µm) | Provides excellent hydrophobic retention for a wide range of alkaloids. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol | Common solvents with good UV transparency and elution strength. |

| Modifier | 0.1% Formic Acid or TFA | Protonates basic nitrogen atoms in alkaloids, reducing peak tailing and improving resolution. |

| Elution Mode | Gradient | Necessary to resolve complex mixtures containing compounds with a wide range of polarities. |

| Detection | UV/DAD (e.g., 210, 254, 280 nm) | Non-destructive detection method suitable for aromatic systems common in alkaloids. |

| Flow Rate | Analytical: ~1 mL/min; Prep: >10 mL/min | Adjusted based on column diameter to maintain optimal linear velocity. |

Table 1. Common HPLC parameters for isoindolinone alkaloid purification.

Structural Elucidation: Defining the Molecule

Once a compound is isolated in pure form, its chemical structure must be determined. This is a puzzle solved using a combination of modern spectroscopic techniques.[20][21]

Caption: The integrated process of modern structural elucidation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRES-MS), often coupled with an electrospray ionization (ESI) source, is the first step.[22]

-

Information Gained: It provides an extremely accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the molecular formula (e.g., C₂₀H₂₅NO₅), which is critical for piecing together the structure.[23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of an organic molecule in solution.[25][26] A suite of experiments is required:

-

¹H NMR: Identifies all the unique proton environments in the molecule, their integration (number of protons), and their coupling patterns (which protons are adjacent to each other).

-

¹³C NMR: Identifies all the unique carbon environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting molecular fragments together to build the complete carbon skeleton.

-

Expert Insight: By systematically analyzing the HMBC correlations, one can "walk" across the molecule, piecing together the isoindolinone core, any attached side chains (like the terpenoid moieties in paxilline or shearinine D), and the positions of all substituents.[13][14][24]

Determining Absolute Configuration

For chiral molecules, which include many bioactive isoindolinones, determining the absolute 3D arrangement of atoms (stereochemistry) is essential, as different enantiomers can have vastly different biological activities.

-

Vibrational/Electronic Circular Dichroism (VCD/ECD): These techniques measure the differential absorption of left and right circularly polarized light.[9] By comparing the experimental spectrum to spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be assigned.[11]

-

X-ray Crystallography: If a high-quality single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the entire 3D structure, including the absolute stereochemistry. This is considered the definitive "gold standard."

Representative Isoindolinone Alkaloids

The structural diversity and biological importance of this class are best illustrated by examples.

| Alkaloid | Natural Source | Key Bioactivity | Reference(s) |

| Paxilline | Penicillium paxilli | Potent BK channel inhibitor, neuroprotective | [27][28][29] |

| Shearinine D | Penicillium janthinellum | Antimicrobial, induces apoptosis | [13][14][30] |

| SMTP-7 | Stachybotrys microspora | Thrombolytic, anti-inflammatory | [5][6] |

| Chartarutines | Stachybotrys chartarum | Anti-HIV activity | |

| Meyeroguilline E | Chlorophyllum molybdites | Multidrug resistance (MDR) reversal activity |

Table 2. A selection of bioactive isoindolinone alkaloids from natural sources.

Conclusion and Future Directions

The discovery and isolation of isoindolinone alkaloids remain a vibrant area of natural products research. The workflow described herein—combining systematic extraction, multi-step chromatography, and advanced spectroscopic analysis—is a robust and proven pathway for identifying novel chemical entities. Future efforts will likely focus on genome mining to identify biosynthetic gene clusters for targeted discovery, as well as developing more efficient and scalable chiral separation and synthesis methods to access enantiomerically pure compounds for rigorous pharmacological testing.[31][32] The continued exploration of unique ecological niches promises to unveil new isoindolinone scaffolds with the potential to become next-generation therapeutics.

References

-

Xu, K., et al. (2020). Recent Discovery of Heterocyclic Alkaloids from Marine-Derived Aspergillus Species. Marine Drugs. Available at: [Link]

-

Gao, L., et al. (2022). Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. PubMed. Available at: [Link]

-

Gao, L., et al. (2022). Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. MDPI. Available at: [Link]

-

Chen, Y., et al. (2024). Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation. PubMed. Available at: [Link]

-

Yang, M., et al. (2024). Three new isoquinoline alkaloids from the fermentation of Aspergillus sp. 0338 and their anti-MRSA activities. Taylor & Francis Online. Available at: [Link]

-

Duan, G.H., et al. (2023). Diketopiperazine and isoindolinone alkaloids from the endophytic fungus Aspergillus sp. HAB10R12. Bohrium. Available at: [Link]

-

An, C., et al. (2023). Bioactive Alkaloids as Secondary Metabolites from Plant Endophytic Aspergillus Genus. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. PubMed Central. Available at: [Link]

-

Lee, C., et al. (2022). Meyeroguilline E, a New Isoindolinone Alkaloid from the Poisonous Mushroom Chlorophyllum molybdites, and Identification of Compounds with Multidrug Resistance (MDR) Reversal Activities. ACS Omega. Available at: [Link]

-

Li, Y., et al. (2014). Isoindolinone-Type Alkaloids from the Sponge-Derived Fungus Stachybotrys chartarum. ResearchGate. Available at: [Link]

-

Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. PubMed. Available at: [Link]

-

Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ScienceDirect. Available at: [Link]

-

Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Song, Y. C., et al. (2006). Indole alkaloids produced by a marine fungus isolate of Penicillium janthinellum Biourge. Journal of Natural Products. Available at: [Link]

-

National Center for Biotechnology Information. Shearinine D. PubChem. Available at: [Link]

-

Lu, Z., et al. (2022). Total Synthesis of Shearinines D and G: A Convergent Approach to Indole Diterpenoids. Angewandte Chemie. Available at: [Link]

-

Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. PubMed. Available at: [Link]

-

Various Authors. (2015-2019). Collection of articles on isoindolinone alkaloids. Semantic Scholar. Available at: [Link]

-

Villani, C., et al. (2020). Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy. PubMed Central. Available at: [Link]

-

Wang, H., et al. (2018). Synthesis of Chiral Isoindolinones via Asymmetric Propargylation/Lactamization Cascade. ResearchGate. Available at: [Link]

-

Marti, M., et al. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. Available at: [Link]

-

Zhang, M., et al. (2021). Shearinines U–Y, indole diterpenoids from an entomogenous fungus, Penicillium sp. RSC Publishing. Available at: [Link]

-

Garraffo, H. M. Structure elucidation of alkaloids. Grantome. Available at: [Link]

-

D'Auria, M. V., et al. (2021). Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. PubMed Central. Available at: [Link]

-

El-Demerdash, A., et al. (2017). Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases. PubMed Central. Available at: [Link]

-

El-Demerdash, A., et al. (2017). Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases. ResearchGate. Available at: [Link]

-

Matsui, C., et al. (2014). Isolation of a novel paxilline analog pyrapaxilline from fungus that inhibits LPS-induced NO production. PubMed. Available at: [Link]

-

Various Authors. (2019-2021). Examples of pharmacologically active chiral isoindolinones. ResearchGate. Available at: [Link]

-

Béni, Z., et al. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. PubMed. Available at: [Link]

-

Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. VTechWorks. Available at: [Link]

-

Comins, D. L., et al. (2005). Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. SciSpace. Available at: [Link]

-

Ghasemzadeh, A., & Ghasemzadeh, N. (2011). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). National Institutes of Health. Available at: [Link]

-

Laganà, A., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. Available at: [Link]

-

Memelink, J., et al. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University. Available at: [Link]

-

BMRB. Isoindoline. Available at: [Link]

-

Shang, X. F., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. Available at: [Link]

-

Nyiredy, S., et al. (2007). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available at: [Link]

-

Sagar, S., et al. (2022). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PubMed Central. Available at: [Link]

-

Lapa, E. (1993). Alkaloids: Isolation and purification. ResearchGate. Available at: [Link]

-

Facey, P., et al. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. MDPI. Available at: [Link]

-

Sanchez, M., & McManus, O. B. (1999). Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism. PubMed. Available at: [Link]

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry of isoindole natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Diketopiperazine and isoindolinone alkaloids from the endophytic fungus Aspergillus sp. HAB10R12: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. mdpi.com [mdpi.com]

- 13. Buy Shearinine D [smolecule.com]

- 14. Indole alkaloids produced by a marine fungus isolate of Penicillium janthinellum Biourge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 19. researchgate.net [researchgate.net]

- 20. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]

- 21. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 22. mdpi.com [mdpi.com]

- 23. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A | MDPI [mdpi.com]

- 27. Isolation of a novel paxilline analog pyrapaxilline from fungus that inhibits LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. medchemexpress.com [medchemexpress.com]

- 29. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Shearinine D | C37H45NO6 | CID 16104602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Screening of Novel Isoindolinone Derivatives

This guide provides a comprehensive framework for the biological evaluation of novel isoindolinone derivatives, a privileged scaffold in medicinal chemistry. The strategic approach outlined herein is designed to efficiently identify and characterize new chemical entities with therapeutic potential, moving from broad-based cytotoxicity screening to specific mechanistic and target-based assays. The methodologies are presented with the underlying rationale to empower researchers in making informed decisions throughout the drug discovery pipeline.

Introduction: The Therapeutic Potential of the Isoindolinone Scaffold

The isoindolinone core is a key structural motif found in a diverse range of natural products and synthetic compounds with significant pharmacological activities.[1] These derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, enzyme inhibitory, and neuroprotective properties.[2][3] The versatility of the isoindolinone scaffold allows for extensive chemical modification, making it an attractive starting point for the development of novel therapeutics.[4][5] Prominent examples of isoindolinone-containing drugs include thalidomide and its analogs (lenalidomide and pomalidomide), which are used in the treatment of multiple myeloma.[6] This guide will delineate a systematic biological screening cascade to effectively assess the therapeutic potential of newly synthesized isoindolinone derivatives.

The Screening Cascade: A Multi-Tiered Approach

A tiered approach to biological screening is essential for the efficient allocation of resources and timely decision-making. The proposed cascade begins with broad, high-throughput assays to identify compounds with general biological activity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action and identify specific molecular targets.

Caption: A multi-tiered workflow for the biological screening of novel isoindolinone derivatives.

Tier 1: Primary Screening for Biological Activity

The initial goal is to cast a wide net to identify compounds that exhibit any significant biological activity, primarily focusing on cytotoxicity against cancer cell lines, as this is a common therapeutic area for isoindolinone derivatives.[7][8]

High-Throughput Cytotoxicity Screening

High-throughput screening (HTS) allows for the rapid assessment of large compound libraries.[9][10] A panel of diverse cancer cell lines should be selected to represent different tumor types (e.g., lung, breast, colon, leukemia).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with the novel isoindolinone derivatives at a single, relatively high concentration (e.g., 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit a significant reduction in cell viability (e.g., >50%) are considered "hits."

Tier 2: Hit Confirmation and Dose-Response Analysis

Hits from the primary screen require validation to confirm their activity and to determine their potency.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound.

Experimental Protocol: Dose-Response Curve Generation

-

Cell Seeding: Plate cells as described for the primary screen.

-

Serial Dilution: Prepare serial dilutions of the hit compounds (e.g., from 0.01 µM to 100 µM).

-

Compound Treatment: Treat the cells with the different concentrations of the compounds for the same duration as the primary screen.

-

Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (SI) |

| ISO-001 | A549 | 5.2 | 8.1 |

| ISO-001 | MCF-7 | 8.9 | 4.7 |

| ISO-001 | Normal Fibro. | 42.1 | - |

| ISO-002 | A549 | 15.7 | 2.1 |

| ISO-002 | MCF-7 | 12.3 | 2.6 |

| ISO-002 | Normal Fibro. | 32.5 | - |

SI = IC50 in normal cells / IC50 in cancer cells

Tier 3: Mechanistic Elucidation

Once potent and selective compounds are identified, the next step is to investigate their mechanism of action. Isoindolinone derivatives are known to act through various mechanisms, including enzyme inhibition and induction of apoptosis.[12][13]

Enzyme Inhibition Assays

Based on the structural features of the novel derivatives, they can be screened against a panel of relevant enzymes.

-

Histone Deacetylases (HDACs): Many isoindolinone derivatives are known HDAC inhibitors.[13] Commercially available kits can be used to measure the inhibition of specific HDAC isoforms.

-

Carbonic Anhydrases (CAs): Some isoindolinones inhibit CAs, which are involved in pH regulation and are targets for various diseases.[14][15]

-

Other Enzymes: Depending on the intended therapeutic area, other enzyme assays such as urease,[16] acetylcholinesterase,[17] or cyclooxygenase (COX)[18] inhibition can be performed.

Apoptosis and Cell Cycle Analysis

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), flow cytometry-based assays can be employed.

Caption: A simplified diagram of a potential apoptosis induction pathway by an isoindolinone derivative.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic

-

Annexin V-negative/PI-positive cells: Necrotic

-

Tier 4: Lead Optimization and Preclinical Development

The final stage involves refining the chemical structure of the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies